molecular formula C19H34BrN B14681354 Decyldimethylbenzylammonium bromide CAS No. 32014-84-9

Decyldimethylbenzylammonium bromide

Cat. No.: B14681354
CAS No.: 32014-84-9
M. Wt: 356.4 g/mol
InChI Key: HUSDIEGEFWRTIN-UHFFFAOYSA-M
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Description

Decyldimethylbenzylammonium bromide is a quaternary ammonium compound widely used for its surfactant and antimicrobial properties. It is commonly found in disinfectants, antiseptics, and cleaning agents due to its ability to disrupt microbial cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyldimethylbenzylammonium bromide can be synthesized through the quaternization reaction of benzyldimethylamine with decyl bromide. This reaction typically occurs in a solvent such as ethyl alcohol at elevated temperatures (around 80°C) for several days. The product is then purified through recrystallization from acetone .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous processes and advanced purification techniques to ensure the final product meets commercial standards .

Chemical Reactions Analysis

Types of Reactions: Decyldimethylbenzylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in micellization, where it forms micelles in aqueous solutions at certain concentrations .

Common Reagents and Conditions:

Major Products: The major products of substitution reactions involving this compound depend on the nucleophile used. For example, reacting with a hydroxide ion would produce a corresponding alcohol.

Scientific Research Applications

Decyldimethylbenzylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of decyldimethylbenzylammonium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic decyl chain and the positively charged ammonium group, which interact with the lipid components of the membrane .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent. Its critical micelle concentration and degree of ionization are distinct compared to its analogs, influencing its behavior in various applications .

Properties

CAS No.

32014-84-9

Molecular Formula

C19H34BrN

Molecular Weight

356.4 g/mol

IUPAC Name

benzyl-decyl-dimethylazanium;bromide

InChI

InChI=1S/C19H34N.BrH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1

InChI Key

HUSDIEGEFWRTIN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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